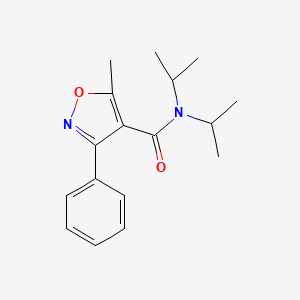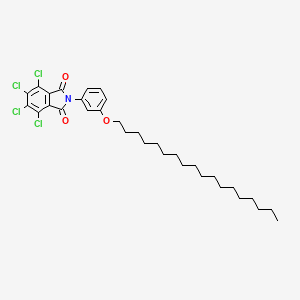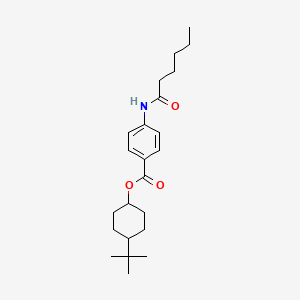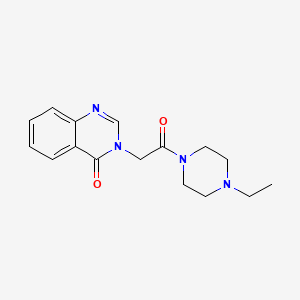![molecular formula C21H18N2O3 B14951961 2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)
2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its complex structure, which includes a phenylhydrazone group and a methoxybenzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves the reaction of 2-phenylhydrazine with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently reacts with the benzoyl chloride to form the final ester product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The phenylhydrazone group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoate ester can also interact with lipid membranes, affecting their fluidity and permeability .
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used as a flavoring agent and in perfumery.
Ethyl benzoate: Another ester, similar to methyl benzoate, with applications in fragrances and as a solvent.
Phenylhydrazine derivatives: Compounds with similar hydrazone groups, used in various chemical and biological applications.
Uniqueness
2-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is unique due to its combination of a phenylhydrazone group and a methoxybenzoate ester, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
特性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
[2-[(E)-(phenylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-13-11-16(12-14-19)21(24)26-20-10-6-5-7-17(20)15-22-23-18-8-3-2-4-9-18/h2-15,23H,1H3/b22-15+ |
InChIキー |
MKFGWJWHBKHTTE-PXLXIMEGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14951906.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)

methanone](/img/structure/B14951924.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14951932.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)

![1-[2-(4-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B14951968.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)

